2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Overview
Description
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring substituted with pyrrolidine groups and a hydrazone linkage to a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization to Form the Triazine Ring: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution with Pyrrolidine Groups: Finally, the triazine intermediate is reacted with pyrrolidine to introduce the pyrrolidine groups at the 4 and 6 positions of the triazine ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The triazine ring and pyrrolidine groups may impart interesting electronic or mechanical properties, making the compound useful in the development of new materials.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving hydrazone or triazine chemistry.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydrazone linkage and triazine ring are likely involved in the binding interactions, while the pyrrolidine groups may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE include other triazine derivatives and hydrazone-containing compounds. Some examples are:
2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazone linkage and dimethoxyphenyl group.
2-[(2E)-2-[(2,4-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole: Contains a benzothiazole ring instead of a triazine ring.
The uniqueness of this compound lies in its combination of a triazine ring, hydrazone linkage, and pyrrolidine groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-28-16-8-7-15(17(13-16)29-2)14-21-25-18-22-19(26-9-3-4-10-26)24-20(23-18)27-11-5-6-12-27/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,22,23,24,25)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPYYKSGWUZMA-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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